molecular formula C15H19NO3 B2665469 methyl 6-(pentyloxy)-1H-indole-2-carboxylate CAS No. 881041-48-1

methyl 6-(pentyloxy)-1H-indole-2-carboxylate

Cat. No.: B2665469
CAS No.: 881041-48-1
M. Wt: 261.321
InChI Key: OHBLDGXJBMOPIU-UHFFFAOYSA-N
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Description

Methyl 6-(pentyloxy)-1H-indole-2-carboxylate is a chemical building block designed for research and development applications in medicinal chemistry. This compound features an indole core functionalized with a pentyloxy side chain and a methyl ester group, making it a versatile intermediate for the synthesis of more complex molecules. The indole-2-carboxylate scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets . Researchers utilize this scaffold to develop potent and selective inhibitors, such as antagonists for the CysLT1 receptor involved in inflammatory conditions like asthma , and novel inhibitors for HIV-1 integrase, a critical antiviral target . The structural components of this specific derivative—the ester group at the 2-position and the alkoxy chain at the 6-position—are common features explored in the structure-activity relationship (SAR) studies of indole-based bioactive compounds . As a stable ester analog of 6-(pentyloxy)-1H-indole-2-carboxylic acid , it offers improved handling properties for synthetic operations. This product is intended for research use only by qualified laboratory professionals and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 6-pentoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-3-4-5-8-19-12-7-6-11-9-14(15(17)18-2)16-13(11)10-12/h6-7,9-10,16H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBLDGXJBMOPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(pentyloxy)-1H-indole-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-hydroxyindole.

    Alkylation: The hydroxyl group at the sixth position is alkylated using pentyl bromide in the presence of a base such as potassium carbonate to form 6-(pentyloxy)indole.

    Esterification: The carboxyl group at the second position is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(pentyloxy)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pentyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products

    Oxidation: Products include 6-(pentyloxy)indole-2-carboxylic acid.

    Reduction: Products include 6-(pentyloxy)indole-2-methanol.

    Substitution: Products include 6-(pentyloxy)-5-nitroindole or 6-(pentyloxy)-5-bromoindole.

Scientific Research Applications

Methyl 6-(pentyloxy)-1H-indole-2-carboxylate has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving indole derivatives, which are known to exhibit a range of biological activities.

    Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: This compound can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl 6-(pentyloxy)-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various enzymes and receptors, influencing pathways related to cell signaling, metabolism, and gene expression. The pentyloxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 6-(pentyloxy)-1H-indole-2-carboxylate with structurally analogous indole-2-carboxylates, focusing on substituents, physicochemical properties, synthesis, and applications.

Compound Name Substituents Melting Point (°C) Key Synthesis Steps Applications/Notes References
Methyl 6-(benzyloxy)-1H-indole-2-carboxylate 6-benzyloxy, 2-COOMe Not reported Hydrogenolysis of benzyl ether using Pd/C catalyst . Intermediate for PROTACs and deprotection reactions.
Methyl 6-methoxy-1H-indole-2-carboxylate 6-methoxy, 2-COOMe 184–186 Hydrogenolysis of benzyloxy precursor ; acetylation at 3-position . Precursor for acetylated derivatives in drug discovery.
Ethyl 6-methoxy-1H-indole-2-carboxylate 6-methoxy, 2-COOEt Not reported Esterification of 6-methoxyindole-2-carboxylic acid . Used in antiviral and anticancer research.
Methyl 5-benzyloxy-1H-indole-2-carboxylate 5-benzyloxy, 2-COOMe 192–195 Alkaline hydrolysis of methyl ester followed by benzyl protection . Intermediate for benzyl-protected indole derivatives.
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate 6-CF₃, 2-COOMe Not reported Direct trifluoromethylation or substitution during indole synthesis . High lipophilicity for CNS-targeting drug candidates.
Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate 3-amino, 6-methoxy, 2-COOMe Not reported Nitration followed by reduction of nitro group . Key intermediate for HIV integrase inhibitors.
Methyl 6-(pyridin-4-yl)-1H-indole-2-carboxylate 6-pyridinyl, 2-COOMe Not reported Suzuki-Miyaura coupling with pyridinyl boronic acid . Explored in kinase inhibitor development.

Key Observations:

Substituent Effects on Physicochemical Properties: Hydrophobic Groups (e.g., pentyloxy, benzyloxy, trifluoromethyl) increase lipophilicity, which may improve blood-brain barrier penetration .

Synthetic Flexibility: Benzyloxy and methoxy groups are frequently introduced via Pd/C-catalyzed hydrogenolysis or alkylation . Carboxylate esters (methyl/ethyl) are typically prepared via Fischer esterification or transesterification .

Applications :

  • Antiviral Research : Ethyl 6-methoxy derivatives are precursors for HIV integrase inhibitors .
  • PROTACs : Methyl 6-(benzyloxy) analogs are used in targeted protein degradation systems .

Biological Activity

Methyl 6-(pentyloxy)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of Indole Derivatives

Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The structural diversity of these compounds allows for various interactions with biological targets, making them significant in medicinal chemistry.

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate enzyme activities and influence signaling pathways critical for cellular functions. Indoles have been shown to affect the following pathways:

  • Antiviral Activity : Some indole derivatives inhibit viral replication by targeting viral enzymes such as integrase.
  • Anticancer Activity : They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
  • Anti-inflammatory Effects : Indoles can reduce inflammation by inhibiting pro-inflammatory cytokines.

Antiviral Properties

A study on indole-2-carboxylic acid derivatives revealed that certain modifications significantly enhance their antiviral activity. For instance, compounds designed to bind to HIV-1 integrase showed promising inhibitory effects, with IC50 values indicating effective inhibition at low concentrations. This compound is hypothesized to exhibit similar properties due to its structural similarities with effective antiviral agents .

Anticancer Activity

Research has indicated that indole derivatives can inhibit the growth of various cancer cell lines. In particular, studies have shown that modifications at the C6 position can enhance the binding affinity to cancer-related targets. A derivative similar to this compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Case Studies

  • Study on Integrase Inhibition :
    • Objective : To evaluate the effectiveness of indole derivatives as integrase inhibitors.
    • Findings : Compounds with specific substitutions at the C6 position exhibited enhanced binding to integrase, leading to improved antiviral activity. The most effective compound showed an IC50 value of 3.11 μM, indicating strong potential for further development .
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer potential of this compound.
    • Findings : The compound demonstrated significant cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.

Data Tables

Compound NameIC50 Value (μM)Biological Activity
This compoundTBDAntiviral, Anticancer
Indole-2-carboxylic acid derivative3.11Integrase Inhibition
C6-substituted indole derivative10.06–15.70Enhanced Antiviral Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 6-(pentyloxy)-1H-indole-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via modified Fischer indole protocols, as demonstrated in analogous indole carboxylate syntheses. For example, refluxing intermediates (e.g., substituted hydrazones) with acid catalysts under inert atmospheres (e.g., nitrogen) is a common approach . Reaction monitoring via HPLC or TLC is critical for yield optimization, as seen in procedures achieving ~65% yields for similar indole derivatives through controlled temperature and solvent selection (e.g., acetic acid for cyclization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : To assess purity and reaction progression .
  • NMR (¹H/¹³C) : To confirm substituent positions (e.g., pentyloxy group at C6, methyl ester at C2) .
  • Mass Spectrometry (MS) : For molecular weight verification .
  • Melting Point Analysis : Compare with literature values (if available) to detect impurities .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store in airtight containers under dry, inert atmospheres (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or incompatible materials (e.g., strong oxidizers) . Stability studies should include periodic HPLC checks for degradation products, as physical/chemical stability data for similar compounds are often incomplete .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting points) for this compound?

  • Methodological Answer : Conduct systematic studies under controlled conditions:

  • Solubility : Test in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) using gravimetric or spectroscopic methods .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine precise melting points and detect polymorphic forms .
  • Data Harmonization : Compare results with structurally related compounds (e.g., ethyl 6-methoxy-1H-indole-2-carboxylate) to identify trends .

Q. What experimental strategies are recommended for elucidating the metabolic and environmental fate of this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes or hepatocyte assays to identify phase I/II metabolites via LC-MS .
  • Environmental Persistence : Apply OECD guidelines for hydrolysis/photolysis studies under varying pH and UV conditions .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD 202 protocols .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Target Identification : Use computational docking (e.g., AutoDock Vina) against indole-binding proteins (e.g., aryl hydrocarbon receptor) .
  • Cellular Assays : Measure cytotoxicity (MTT assay), apoptosis (Annexin V staining), or gene expression (qPCR) in cell lines .
  • In Vivo Models : Employ randomized block designs with split-plot arrangements to account for variables like dosage and exposure time .

Q. What analytical methods are critical for detecting and quantifying degradation products under stress conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-Vis), and oxidative (H₂O₂) conditions .
  • LC-HRMS : Identify degradation products with high-resolution mass spectrometry .
  • Toxicological Screening : Use Ames tests or Comet assays to assess mutagenicity of degradation byproducts .

Key Recommendations for Researchers

  • Prioritize stability studies to address data gaps in decomposition pathways .
  • Validate synthetic protocols with orthogonal analytical methods (e.g., NMR + MS) to ensure reproducibility .
  • Incorporate environmental risk assessments early in development pipelines .

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